Home > Products > Screening Compounds P45550 > beta-Secretase Inhibitor IV
beta-Secretase Inhibitor IV -

beta-Secretase Inhibitor IV

Catalog Number: EVT-8341596
CAS Number:
Molecular Formula: C31H38N4O5S
Molecular Weight: 578.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Beta-Secretase Inhibitor IV involves several chemical reactions that typically include the formation of the core isophthalamide structure. Although specific synthetic routes are proprietary and not extensively detailed in literature, general methods for synthesizing similar compounds often involve:

  1. Formation of the Isophthalamide Backbone: This can be achieved through condensation reactions between isophthalic acid derivatives and amines.
  2. Introduction of Functional Groups: Hydroxyethylamine motifs are introduced to enhance solubility and binding affinity to the target enzyme.
  3. Purification: The final product is purified using high-performance liquid chromatography to achieve a purity level of at least 98% .
Chemical Reactions Analysis

Reactions and Technical Details

As an enzyme inhibitor, Beta-Secretase Inhibitor IV primarily engages in non-covalent interactions with BACE1's active site. The binding process can be described by:

  1. Competitive Inhibition: The inhibitor competes with the substrate (amyloid precursor protein) for binding to BACE1.
  2. Binding Affinity: The inhibitor's structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the active site, effectively blocking substrate access.

The selectivity of Beta-Secretase Inhibitor IV over other aspartyl proteases like BACE2 and cathepsin D further exemplifies its designed specificity .

Mechanism of Action

Process and Data

Beta-Secretase Inhibitor IV operates by binding to the active site of BACE1, preventing it from cleaving amyloid precursor protein into amyloid-beta peptides. This mechanism involves:

  1. Inhibition of Proteolytic Activity: By occupying the active site, it inhibits the enzymatic action necessary for amyloid-beta production.
  2. Reduction in Amyloid-Beta Levels: Experimental data indicate that treatment with this inhibitor results in significant decreases in both Aβ40 and Aβ42 levels in neuronal cultures .

This inhibition is crucial for therapeutic strategies aimed at reducing amyloid-beta accumulation in Alzheimer's disease.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Beta-Secretase Inhibitor IV appears as a white solid at room temperature. Key physical properties include:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO), allowing for effective use in biological assays.
  • Stability: Stable under inert gas conditions when stored at -20°C for up to three months.

Chemical properties include:

  • Cell Permeability: The compound is cell-permeable, enabling it to cross cellular membranes effectively .

These properties are essential for its application in biological research.

Applications

Scientific Uses

Beta-Secretase Inhibitor IV serves as a valuable tool in Alzheimer’s disease research, particularly for:

  1. Investigating Amyloid-Beta Production: It aids in understanding the role of BACE1 in amyloid-beta biosynthesis.
  2. Drug Development: As a lead compound, it facilitates the design of more selective BACE inhibitors aimed at treating Alzheimer's disease without affecting other proteases .
  3. Cell Culture Studies: Used extensively in vitro to study synaptic transmission effects related to amyloid-beta levels.
Introduction to Beta-Secretase Inhibition in Alzheimer’s Disease (AD) Pathogenesis

Role of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 in Amyloid-β Production and Alzheimer’s Disease Neuropathology

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is an aspartyl protease that initiates amyloidogenic processing of the Amyloid Precursor Protein. By cleaving Amyloid Precursor Protein at the β'-site, BACE1 generates a membrane-bound carboxyl-terminal fragment (C99), which is subsequently processed by γ-secretase to produce amyloid-β peptides of varying lengths—primarily amyloid-β40 and the highly aggregation-prone amyloid-β42 [1] [3]. This enzymatic reaction is the rate-limiting step in amyloid-β production, positioning BACE1 as a pivotal player in Alzheimer’s Disease pathophysiology [1].

Table 1: Amyloid-β Isoforms and Their Neurotoxic Properties

IsoformLength (amino acids)Relative AbundanceAggregation PropensityNeurotoxicity
Amyloid-β4040~90%ModerateModerate
Amyloid-β4242~10%HighHigh
Amyloid-β4343LowVery highVery high

Genetic evidence strongly supports the pathogenetic role of BACE1-mediated amyloid-β production:

  • Swedish Familial Alzheimer’s Disease Mutation (Amyloid Precursor Protein KM670/671NL) enhances BACE1 cleavage efficiency, increasing amyloid-β production 3-6 fold and causing early-onset Alzheimer’s Disease [1] [2]
  • BACE1 Knockout Models: Mice lacking BACE1 show near-complete abolition of amyloid-β production and are protected against amyloid plaque formation, synaptic dysfunction, and cognitive deficits when crossed with amyloid precursor protein-overexpressing transgenic lines [1] [3]
  • Elevated BACE1 Activity: Postmortem Alzheimer’s Disease brains exhibit increased BACE1 protein levels, enzymatic activity, and cleavage products compared to age-matched controls [3] [7]

BACE1 is predominantly localized to neurons, with particularly high expression in presynaptic terminals—a distribution that facilitates amyloid-β generation at synaptic sites. This spatial relationship may contribute to the synaptic toxicity observed in early Alzheimer’s Disease [1] [4].

Rationale for Targeting Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1: From the Amyloid Cascade Hypothesis to Therapeutic Strategies

The amyloid cascade hypothesis, first articulated in 1992, posits that amyloid-β dyshomeostasis is the primary initiating event in Alzheimer’s Disease pathogenesis, triggering neurofibrillary tangle formation, neuroinflammation, synaptic loss, and eventual neurodegeneration [1] [6]. This framework provided the theoretical foundation for BACE1 inhibition strategies, with several key observations supporting its therapeutic potential:

  • The Protective Icelandic Mutation (Amyloid Precursor Protein A673T): This mutation near the BACE1 cleavage site reduces amyloid-β production by approximately 40% and confers protection against Alzheimer’s Disease and age-related cognitive decline [1] [4]. Critically, it demonstrates that partial BACE1 inhibition may be therapeutically sufficient without complete enzyme ablation.
  • Kinetic Advantages Over Gamma-Secretase Inhibition: Unlike gamma-secretase—which processes numerous substrates including Notch—BACE1 knockout mice exhibit relatively mild phenotypes, suggesting a more favorable therapeutic window [1] [6].
  • Upstream Intervention: As the initial protease in the amyloidogenic pathway, BACE1 inhibition prevents formation of all amyloid-β isoforms and the potentially toxic beta-carboxy-terminal fragment [1] [8].

Table 2: Key Genetic Evidence Supporting Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 as Therapeutic Target

Genetic EvidenceEffect on BACE1/Amyloid-βPhenotypic Outcome
APP Swedish mutation (KM670/671NL)↑ BACE1 cleavage efficiency (3-6x amyloid-β)Early-onset familial Alzheimer’s Disease
APP Icelandic mutation (A673T)↓ BACE1 cleavage efficiency (~40% ↓ amyloid-β)Protection against Alzheimer’s Disease
BACE1 knockout mice>90% reduction in amyloid-βRescues amyloid pathology in APP transgenic models

Despite this compelling rationale, clinical trials of BACE inhibitors have faced significant challenges:

  • High-dose inhibition (>75% amyloid-β reduction) caused paradoxical cognitive worsening, likely due to impaired synaptic functions from excessive inhibition of non-Amyloid Precursor Protein BACE1 substrates [4] [5]
  • Trials in symptomatic Alzheimer’s Disease failed to demonstrate clinical efficacy, potentially because substantial amyloid pathology was already established [6] [8]
  • The narrow therapeutic window between efficacious amyloid-lowering and mechanism-based toxicities necessitated reevaluation of dosing strategies [5]

Beta-Secretase Inhibitor IV as a Representative BACE1 Inhibitor: Historical Context and Research Significance

Beta-Secretase Inhibitor IV, also known as (2-{[(1R)-1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylsulfonyl)(methyl)amino]propyl]amino}-3,3-dimethylbutanoyl-L-leucinamide), emerged during the early medicinal chemistry efforts to develop peptidomimetic BACE1 inhibitors. Its chemical structure incorporates transition-state isosteres and hydrophobic moieties designed to interact with BACE1's extended substrate-binding cleft [6] [8].

Table 3: Biochemical Characteristics of Beta-Secretase Inhibitor IV

PropertyCharacteristicResearch Significance
Chemical ClassPeptidomimeticMimics APP cleavage site
SelectivityBACE1 > BACE2Reduced peripheral toxicity concerns
MechanismTransition-state analogHigh potency at enzymatic site
Research ApplicationsIn vitro and in vivo proof-of-concept studiesEstablished amyloid-lowering feasibility

Beta-Secretase Inhibitor IV has served as a valuable pharmacological tool for investigating BACE1 biology:

  • Synaptic Transmission Studies: In rat cortical neuronal cultures, Beta-Secretase Inhibitor IV reduced amyloid-β secretion by >50% at 3 μM concentration. Crucially, concentrations achieving <50% amyloid-β reduction did not impair synaptic transmission, mirroring the protective effect of the Icelandic mutation [4]. This demonstrated that partial BACE1 inhibition could be therapeutically viable without disrupting synaptic function.
  • Substrate Selectivity Profiling: Unlike later-generation clinical candidates that broadly inhibit multiple BACE1 substrates, Beta-Secretase Inhibitor IV shows relative selectivity for amyloid precursor protein over substrates like seizure-related gene 6 protein. This property made it instrumental in dissecting the contributions of different BACE1 substrates to observed toxicities [4] [7].
  • Proof-of-Concept for Partial Inhibition: Research with Beta-Secretase Inhibitor IV provided experimental validation that moderate amyloid-β reduction (30-50%)—analogous to the Icelandic mutation—could be achieved without adverse functional consequences [4]. This finding directly informed subsequent clinical strategies exploring low-dose BACE inhibition.

Table 4: Comparison of Beta-Secretase Inhibitor IV with Clinical-Stage BACE Inhibitors

PropertyBeta-Secretase Inhibitor IVVerubecestatLanabecestat
Chemical ClassPeptidomimeticNon-peptidicNon-peptidic
BACE1/BACE2 SelectivityBACE1 selectiveBalanced inhibitionBalanced inhibition
Amyloid-β ReductionUp to 70% in vitro>80% in human CSF>80% in human CSF
Effect on Synaptic TransmissionNone at <50% amyloid-β inhibitionImpaired at high dosesImpaired at high doses
Clinical DevelopmentResearch tool onlyPhase 3 discontinuedPhase 3 discontinued

The historical significance of Beta-Secretase Inhibitor IV lies in its role as a bridge between basic science and clinical translation:

  • It provided early evidence that pharmacological BACE1 inhibition could reduce amyloid-β production without acute toxicity [4] [6]
  • Its synaptic safety profile at partial inhibitory concentrations directly supported the "low-dose" hypothesis now being reconsidered for clinical development [4] [5]
  • As a selective inhibitor, it helped differentiate amyloid precursor protein-related effects from those mediated by cleavage of other BACE1 substrates [4] [7]

While never advanced clinically due to pharmacokinetic limitations, Beta-Secretase Inhibitor IV remains a significant research tool for investigating BACE1 biology and validating new therapeutic approaches, including substrate-selective inhibition and combination strategies targeting both amyloid production and clearance.

Properties

Product Name

beta-Secretase Inhibitor IV

IUPAC Name

3-N-[(2S,3R)-4-(cyclopropylamino)-3-hydroxy-1-phenylbutan-2-yl]-5-[methyl(methylsulfonyl)amino]-1-N-(1-phenylethyl)benzene-1,3-dicarboxamide

Molecular Formula

C31H38N4O5S

Molecular Weight

578.7 g/mol

InChI

InChI=1S/C31H38N4O5S/c1-21(23-12-8-5-9-13-23)33-30(37)24-17-25(19-27(18-24)35(2)41(3,39)40)31(38)34-28(16-22-10-6-4-7-11-22)29(36)20-32-26-14-15-26/h4-13,17-19,21,26,28-29,32,36H,14-16,20H2,1-3H3,(H,33,37)(H,34,38)/t21?,28-,29+/m0/s1

InChI Key

VPNIQGRFZCTBEZ-BQTLCQCVSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)NC(CC3=CC=CC=C3)C(CNC4CC4)O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)NC(CC3=CC=CC=C3)C(CNC4CC4)O

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNC4CC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.